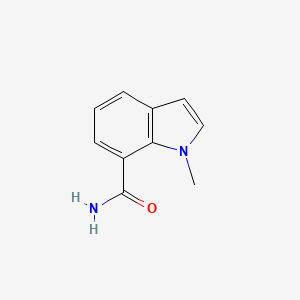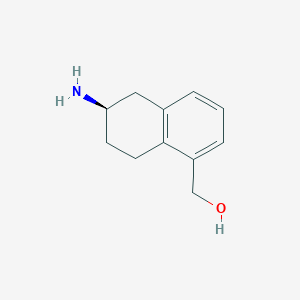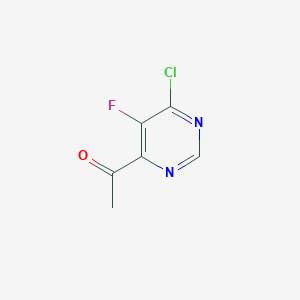
1-(6-Chloro-5-fluoropyrimidin-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Chloro-5-fluoropyrimidin-4-yl)ethanone is an organic compound with the molecular formula C6H4ClFN2O It is a pyrimidine derivative, characterized by the presence of both chlorine and fluorine atoms on the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(6-Chloro-5-fluoropyrimidin-4-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 6-chloro-5-fluoropyrimidine with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of the desired ethanone derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Chloro-5-fluoropyrimidin-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyrimidine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethanone group can be oxidized to the corresponding carboxylic acid or reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions often require a base such as sodium hydride or potassium carbonate and are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to convert the ethanone group to a carboxylic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the ethanone group to an alcohol.
Major Products
Substitution Reactions: Depending on the nucleophile used, products can include various substituted pyrimidines.
Oxidation: The major product is 1-(6-chloro-5-fluoropyrimidin-4-yl)acetic acid.
Reduction: The major product is 1-(6-chloro-5-fluoropyrimidin-4-yl)ethanol.
Aplicaciones Científicas De Investigación
1-(6-Chloro-5-fluoropyrimidin-4-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting pyrimidine-related pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 1-(6-chloro-5-fluoropyrimidin-4-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes involved in pyrimidine metabolism or by interacting with nucleic acids. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
1-(6-Chloro-5-fluoropyrimidin-4-yl)ethanol: This compound is similar in structure but contains an alcohol group instead of an ethanone group.
6-Chloro-5-fluoropyrimidine: This is the parent compound without the ethanone group.
Uniqueness
1-(6-Chloro-5-fluoropyrimidin-4-yl)ethanone is unique due to the presence of both chlorine and fluorine atoms on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. The ethanone group also provides a versatile functional handle for further chemical modifications.
Propiedades
Fórmula molecular |
C6H4ClFN2O |
|---|---|
Peso molecular |
174.56 g/mol |
Nombre IUPAC |
1-(6-chloro-5-fluoropyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C6H4ClFN2O/c1-3(11)5-4(8)6(7)10-2-9-5/h2H,1H3 |
Clave InChI |
IOFAFCXLTPCPPS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=NC=N1)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




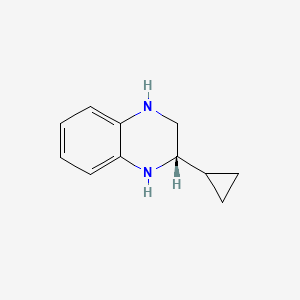
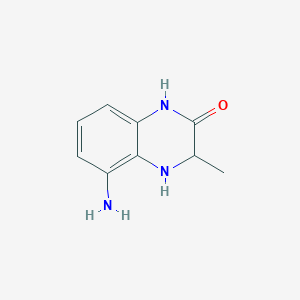
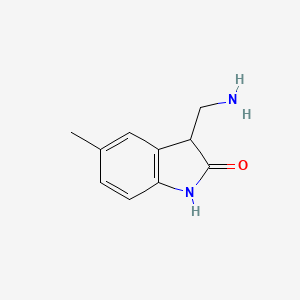

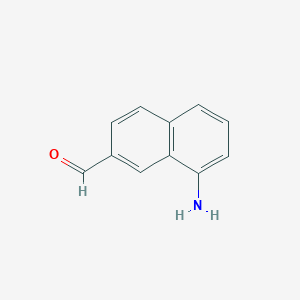
![4-Aminospiro[2.5]octane-6-carboxylic acid](/img/structure/B11913886.png)
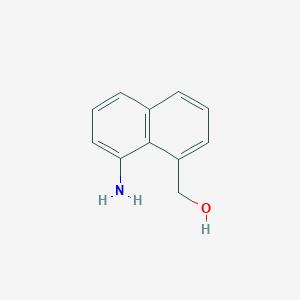
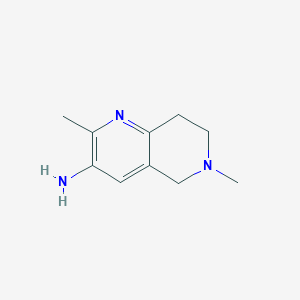
![6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11913894.png)
